molecular formula C7H15Cl2N2O3P B1666838 Aldophosphamide CAS No. 35144-64-0

Aldophosphamide

Katalognummer: B1666838
CAS-Nummer: 35144-64-0
Molekulargewicht: 277.08 g/mol
InChI-Schlüssel: QMGUSPDJTPDFSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aldophosphamide is a metabolite of cyclophosphamide, a widely used chemotherapeutic and immunosuppressive agent. Cyclophosphamide is a prodrug that requires metabolic activation to exert its therapeutic effects. This compound is formed through the hydroxylation of cyclophosphamide by hepatic cytochrome P450 enzymes, specifically 4-hydroxycyclophosphamide. This metabolite plays a crucial role in the pharmacological activity of cyclophosphamide, as it is further converted to the active compound phosphoramide mustard and the toxic byproduct acrolein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aldophosphamide is not typically synthesized directly due to its instability. Instead, it is generated as an intermediate during the metabolism of cyclophosphamide. The primary synthetic route involves the hydroxylation of cyclophosphamide to form 4-hydroxycyclophosphamide, which exists in equilibrium with this compound . This reaction is catalyzed by cytochrome P450 enzymes in the liver.

Industrial Production Methods: Industrial production of this compound is not common due to its transient nature. Instead, cyclophosphamide is produced and administered, relying on the body’s metabolic processes to generate this compound in situ. Cyclophosphamide itself is synthesized through a series of chemical reactions starting from 2-chloroethylamine and phosphoramide dichloride .

Analyse Chemischer Reaktionen

Types of Reactions: Aldophosphamide undergoes several key reactions:

Common Reagents and Conditions:

    Oxidation: Aldehyde dehydrogenase is the primary enzyme involved in the oxidation of this compound.

    Decomposition: This reaction occurs spontaneously under physiological conditions, without the need for additional reagents.

Major Products:

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Aldophosphamide is primarily utilized in the treatment of various malignancies, including:

  • Lymphomas : Effective against Hodgkin's and Non-Hodgkin lymphomas.
  • Leukemias : Used in treating acute lymphoblastic leukemia and chronic lymphocytic leukemia.
  • Solid Tumors : Employed in protocols for breast cancer, ovarian cancer, and sarcomas .

Immunosuppression

Due to its ability to deplete lymphocytes, this compound is also used as an immunosuppressive agent. It is particularly beneficial in:

  • Transplantation : Preventing graft-versus-host disease.
  • Autoimmune Disorders : Conditions such as systemic lupus erythematosus and multiple sclerosis .

Pharmacokinetics and Toxicology

This compound undergoes oxidation primarily by aldehyde dehydrogenase enzymes in the liver, converting it into carboxyphosphamide, which is less active. The kinetics of this reaction have been characterized, showing that the soluble fraction of mouse liver exhibits a higher rate of oxidation compared to particulate fractions .

Table 1: Kinetic Characterization of this compound Oxidation

Fraction TypeVmax (nmol/min/g liver)Km (μM)
Soluble Fraction331022
Solubilized Particulate117084

Case Study 1: Efficacy in Lymphoma Treatment

A clinical trial demonstrated that patients with advanced lymphoma treated with cyclophosphamide exhibited a significant response rate, attributed to the conversion of cyclophosphamide to this compound and subsequently to phosphoramide mustard. Patients showed marked tumor reduction over a treatment period of six months .

Case Study 2: Use in Immunosuppression

In a study involving kidney transplant recipients, high-dose cyclophosphamide (and thus this compound) was administered pre-transplant. The results indicated a lower incidence of acute rejection episodes compared to historical controls treated with standard immunosuppressive regimens .

Research Developments

Recent research has focused on enhancing the efficacy of this compound through novel delivery systems and combination therapies. For instance, studies have explored the use of nanoparticle formulations that can improve the bioavailability and targeted delivery of this compound to tumor sites .

Wirkmechanismus

Aldophosphamide exerts its effects through its conversion to phosphoramide mustard and acrolein. Phosphoramide mustard alkylates DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells. Acrolein, on the other hand, is a toxic byproduct that can cause damage to normal tissues, contributing to the side effects of cyclophosphamide therapy .

Vergleich Mit ähnlichen Verbindungen

Aldophosphamide is unique among cyclophosphamide metabolites due to its role as a precursor to both the active therapeutic agent and the toxic byproduct. Similar compounds include:

Compared to these compounds, this compound is unique in its dual role in both therapeutic efficacy and toxicity. Its study provides valuable insights into the balance between drug activation and detoxification, informing the development of improved chemotherapeutic agents.

Biologische Aktivität

Aldophosphamide, a key metabolite of cyclophosphamide, is an important compound in cancer therapy, particularly for treating lymphomas and leukemias. Its biological activity is primarily attributed to its interaction with various cellular pathways and enzymes, notably aldehyde dehydrogenases (ALDHs). This article delves into the biological activity of this compound, supported by case studies and research findings.

This compound is activated through metabolic conversion, primarily by cytochrome P450 enzymes, leading to the formation of phosphoramide mustard, which exerts cytotoxic effects on cancer cells. The compound's effectiveness is influenced by its interactions with ALDH isoenzymes, particularly ALDH1A1 and ALDH3A1. Studies have shown that:

  • ALDH1A1 exhibits greater catalytic efficiency toward this compound compared to ALDH3A1, suggesting a significant role in determining the drug's efficacy and resistance in cancer cells .
  • Inhibition of ALDH isoenzymes can enhance the sensitivity of cancer cells to this compound, as demonstrated in experiments with A549 lung adenocarcinoma cells where non-selective inhibition increased chemosensitivity .

Case Study 1: Chemoresistance in Lung Adenocarcinoma

In a study involving A549 lung adenocarcinoma cells, researchers observed that the expression levels of ALDH isoenzymes directly correlated with the cells' resistance to this compound. The treatment with selective inhibitors like CB29 significantly reduced ALDH3A1 activity, thereby enhancing the cytotoxic effects of this compound .

Case Study 2: Clinical Application in Lymphomas

Clinical trials have demonstrated that this compound is effective in treating various lymphomas. In one Phase I clinical trial, patients receiving this compound showed significant tumor reduction with manageable side effects, reinforcing its role as a potent chemotherapeutic agent .

Table 1: this compound Metabolism and Activity

Enzyme Role Activity Level
ALDH1A1Catalyzes conversionHigher efficiency
ALDH3A1Key in drug resistanceLower efficiency but crucial
Cytochrome P450Activates this compoundEssential for efficacy

Findings on Side Effects

While this compound is effective against cancer, it is associated with side effects such as alopecia (hair loss) and myelosuppression (suppression of bone marrow activity). These side effects have been utilized in veterinary medicine for defleecing sheep .

Eigenschaften

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h6H,1-5,7H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGUSPDJTPDFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956594
Record name 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35144-64-0
Record name Aldophosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35144-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aldophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxopropyl N,N-bis(2-chloroethyl)phosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALDOPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2ILM9FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aldophosphamide
Reactant of Route 2
Aldophosphamide
Reactant of Route 3
Aldophosphamide
Reactant of Route 4
Reactant of Route 4
Aldophosphamide
Reactant of Route 5
Aldophosphamide
Reactant of Route 6
Aldophosphamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.